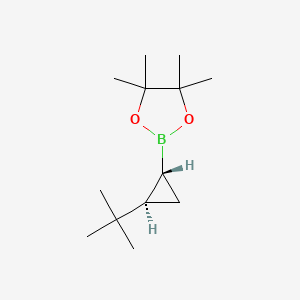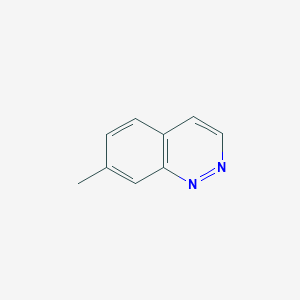
7-Methylcinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylcinnoline is a heterocyclic aromatic organic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing compounds known for their diverse biological activities and applications in various fields of science. The structure of this compound consists of a benzene ring fused with a pyridine ring, with a methyl group attached at the 7th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylcinnoline can be achieved through several methods. One common approach involves the diazotization of 4-chloro-2-aminoacetophenone followed by ring closure to form the cinnoline structure . Another method includes the reaction of 4-chloro-2-nitrobenzoyl chloride with ethyl sodioacetoacetate, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methylcinnoline undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 4-ethyl-3-methylcinnoline using Al2O3-supported chromium oxide selectively converts the methylene group to a ketone .
Common Reagents and Conditions:
Oxidation: Al2O3-supported chromium oxide is used for selective oxidation.
Reduction: Sodium and alcohol are commonly used for the reduction of cinnoline derivatives.
Substitution: Diazotization followed by ring closure is a typical method for introducing substituents.
Major Products: The major products formed from these reactions include various substituted cinnoline derivatives, such as 3-methyl-4-acetylcinnoline .
Wissenschaftliche Forschungsanwendungen
7-Methylcinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Cinnoline derivatives exhibit antibacterial, anti-inflammatory, and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Methylcinnoline involves its interaction with specific molecular targets and pathways. For example, certain cinnoline derivatives have been shown to inhibit enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
- 4-Methylcinnoline
- 6-Chlorocinnoline
- 7-Chlorocinnoline
Comparison: 7-Methylcinnoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other cinnoline derivatives, this compound may exhibit different pharmacokinetic properties and therapeutic potentials .
Eigenschaften
Molekularformel |
C9H8N2 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
7-methylcinnoline |
InChI |
InChI=1S/C9H8N2/c1-7-2-3-8-4-5-10-11-9(8)6-7/h2-6H,1H3 |
InChI-Schlüssel |
LIFWKDIJCFBUAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=CN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



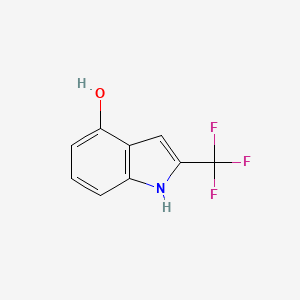
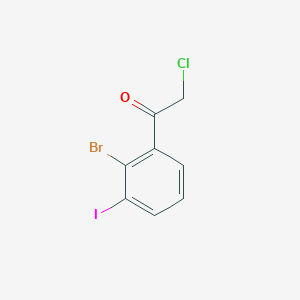
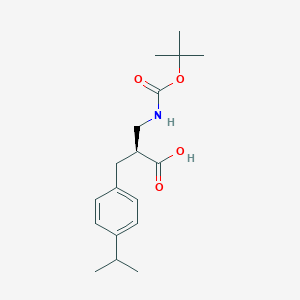
![[2,3'-Bipyridin]-5-ylboronic acid](/img/structure/B12952679.png)
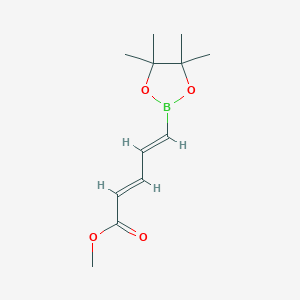
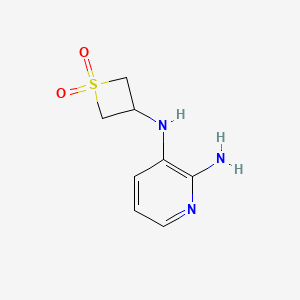
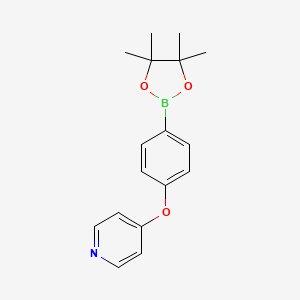
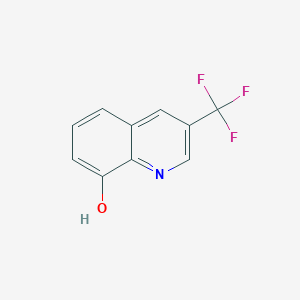
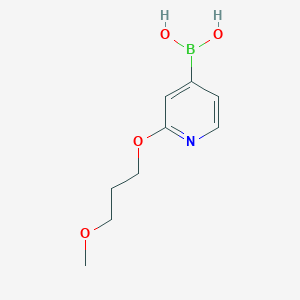

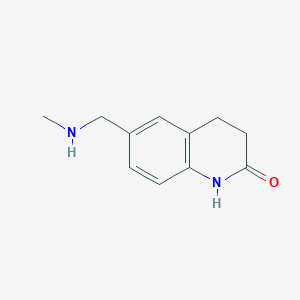
![2-(Chloromethyl)-7-(trifluoromethyl)-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B12952719.png)
